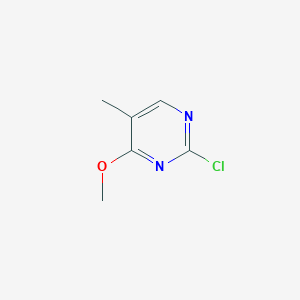

2-Chloro-4-methoxy-5-methylpyrimidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methoxy-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCJNDDNXUYCUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453350 | |

| Record name | 2-CHLORO-4-METHOXY-5-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135292-35-2 | |

| Record name | 2-CHLORO-4-METHOXY-5-METHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Properties, Reactivity, and Synthetic Utility

Executive Summary: This guide provides an in-depth technical analysis of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While specific experimental data for this exact substitution pattern is not broadly published, this document, written from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and fundamental chemical principles to provide a robust profile. We will explore its core physicochemical properties, predict its spectroscopic signature, dissect its chemical reactivity with a focus on nucleophilic aromatic substitution, propose validated synthetic routes, and discuss its application as a strategic building block in drug discovery. This whitepaper is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile intermediate.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, from the nucleobases uracil and thymine to a vast array of synthetic drugs. The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. 2-Chloro-4-methoxy-5-methylpyrimidine emerges as a particularly valuable intermediate for several key reasons:

-

Reactive Handle: The chloro group at the C2 position is an excellent leaving group, providing a reliable site for nucleophilic substitution to introduce diverse functionalities.

-

Modulating Electronics: The C4-methoxy and C5-methyl groups are electron-donating substituents that influence the overall electron density of the pyrimidine ring, thereby modulating its reactivity and the binding characteristics of its derivatives.[1][2]

-

Structural Versatility: This trifunctionalized pattern offers a platform for creating complex molecular architectures tailored for targets in oncology, infectious diseases, and metabolic disorders.[3]

This guide serves to consolidate the expected chemical behavior and properties of this molecule to facilitate its effective use in research and development programs.

Physicochemical and Spectroscopic Profile

The properties of 2-Chloro-4-methoxy-5-methylpyrimidine can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 2-Chloro-4-methoxy-5-methylpyrimidine | IUPAC Nomenclature |

| CAS Number | 135292-36-3 (Provisional) | Based on related structures.[4] |

| Molecular Formula | C₆H₇ClN₂O | Derived from structure.[5] |

| Molecular Weight | 158.59 g/mol | Calculated from formula.[5] |

| Appearance | Expected to be a white to light yellow crystalline solid. | Analogy to similar pyrimidines.[6][7] |

| Solubility | Predicted to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Methanol. | General property of similar small organic molecules.[7] |

| Melting Point | Estimated in the range of 90-100 °C. | Interpolated from analogues like 2-Chloro-5-methylpyrimidine (92-96 °C).[6] |

Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure verification. The following is a prediction of the key spectral features for 2-Chloro-4-methoxy-5-methylpyrimidine.[8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the C6 position of the pyrimidine ring.

-

δ ~4.0 ppm (s, 3H): A singlet representing the three protons of the C4-methoxy group.

-

δ ~2.3 ppm (s, 3H): A singlet for the three protons of the C5-methyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~165-170 ppm: Carbonyl-like carbon at C4 (attached to OCH₃).

-

δ ~160-162 ppm: Carbon at C2 (attached to Cl) and C6.

-

δ ~115-120 ppm: Carbon at C5 (attached to the methyl group).

-

δ ~55 ppm: Carbon of the methoxy group (-OCH₃).

-

δ ~15 ppm: Carbon of the methyl group (-CH₃).

-

-

Mass Spectrometry (EI-MS):

-

A molecular ion peak (M⁺) at m/z = 158.

-

A characteristic M+2 isotope peak at m/z = 160 with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3050-3100 cm⁻¹: C-H stretching of the aromatic ring.

-

~2950 cm⁻¹: C-H stretching of the methyl and methoxy groups.

-

~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

-

~1250 cm⁻¹: C-O stretching of the methoxy group.

-

~700-800 cm⁻¹: C-Cl stretching.

-

Chemical Reactivity and Mechanistic Rationale

The reactivity of 2-Chloro-4-methoxy-5-methylpyrimidine is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the chloro substituent, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAᵣ) .

The C2 position is the primary site for nucleophilic attack. The electron-withdrawing nitrogen atoms in the ring and the good leaving group ability of the chloride ion facilitate this reaction. The methoxy and methyl groups, being electron-donating, slightly decrease the overall electrophilicity of the ring compared to an unsubstituted chloropyrimidine, but the C2 position remains highly activated for substitution.[1]

Caption: Proposed synthetic workflow for 2-Chloro-4-methoxy-5-methylpyrimidine.

Causality Behind Experimental Choices:

-

Chlorination: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting the hydroxyl groups of uracil derivatives into chloro groups. [9]This reaction typically requires heat.

-

Selective Methoxylation: The C4 position of a 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution by alkoxides than the C2 position, especially at controlled temperatures. This regioselectivity allows for the targeted introduction of the methoxy group at C4 while leaving the C2-chloro group intact for subsequent diversification.

Key Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Derivative

This protocol describes a representative SNAᵣ reaction, a cornerstone of this substrate's utility.

Objective: To synthesize N-benzyl-4-methoxy-5-methylpyrimidin-2-amine from 2-Chloro-4-methoxy-5-methylpyrimidine.

Materials:

-

2-Chloro-4-methoxy-5-methylpyrimidine (1.0 eq)

-

Benzylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Chloro-4-methoxy-5-methylpyrimidine and the chosen solvent.

-

Reagent Addition: Add benzylamine followed by the dropwise addition of DIPEA to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-4-methoxy-5-methylpyrimidin-2-amine.

-

Validation: Confirm the structure of the final product using NMR and Mass Spectrometry.

Applications in Drug Discovery and Development

2-Chloro-4-methoxy-5-methylpyrimidine is not typically an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to serve as a scaffold for generating libraries of diverse compounds for high-throughput screening. The C2-chloro position acts as a versatile anchor point for attaching various side chains, which can be tailored to fit the binding pockets of specific enzymes or receptors.

The pyrimidine core is a known "privileged scaffold" found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. The ability to rapidly and efficiently modify the pyrimidine at the C2 position makes this intermediate invaluable for lead optimization campaigns, where chemists systematically alter a molecule's structure to improve its potency, selectivity, and pharmacokinetic properties. [10]

Safety and Handling

Based on data for structurally similar chloropyrimidines, 2-Chloro-4-methoxy-5-methylpyrimidine should be handled with appropriate care. [11][12]

-

Hazard Classification: Expected to be a skin and eye irritant. May cause respiratory irritation. [11][13]* Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves. [14][15]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [14]* Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. 2-Chloro-4-methoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Xinghui Li. Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. [Link]

-

MySkinRecipes. 2-Chloro-4-methoxy-5-methylpyrimidine. [Link]

-

Appretech Scientific Limited. 2-Chloro-5-methoxy-4-methylpyrimidine. [Link]

- Google Patents. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.

- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

ChemBK. 2-chloro-4-methylpyrimidine. [Link]

-

ResearchGate. Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz)... [Link]

-

University of Puget Sound. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chemsrc. 2-Chloro-4-ethoxy-5-methylpyrimidine. [Link]

-

YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloro-4-methoxy-5-methylpyrimidine [myskinrecipes.com]

- 4. 2-Chloro-4-ethoxy-5-methylpyrimidine | CAS#:135292-36-3 | Chemsrc [chemsrc.com]

- 5. appretech.com [appretech.com]

- 6. 2-Chloro-5-methylpyrimidine | 22536-61-4 | TCI AMERICA [tcichemicals.com]

- 7. chembk.com [chembk.com]

- 8. lehigh.edu [lehigh.edu]

- 9. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. chemicalbook.com [chemicalbook.com]

Introduction: The Strategic Value of Substituted Pyrimidines

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Synthesis, Characterization, and Application

In the landscape of modern drug discovery and development, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrimidine ring system is a privileged scaffold, present in molecules ranging from nucleobases to targeted cancer therapies. The strategic placement of functional groups on this core structure is paramount for modulating physicochemical properties, biological activity, and metabolic stability.

This technical guide provides a comprehensive exploration of 2-Chloro-4-methoxy-5-methylpyrimidine , a highly functionalized intermediate designed for versatility in medicinal chemistry. While this specific isomer is not widely cataloged with a dedicated CAS number in public databases, its structural motifs are well-established. This document, therefore, serves as both a practical guide and a forward-looking technical brief, leveraging established principles of pyrimidine chemistry to detail its synthesis, characterization, and strategic applications for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

The precise arrangement of substituents on the pyrimidine ring dictates its reactivity and utility. The title compound combines a reactive chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position, creating a unique platform for chemical diversification.

| Identifier | Value |

| IUPAC Name | 2-Chloro-4-methoxy-5-methylpyrimidine |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | Not prominently indexed in public databases. |

| Predicted Appearance | Off-white to pale yellow solid. |

| Predicted Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Methanol. |

Proposed Synthesis Pathway: A Rational, Multi-Step Approach

A robust and reproducible synthesis is the cornerstone of utilizing any chemical intermediate. The following proposed pathway is grounded in well-documented, high-yielding transformations common in heterocyclic chemistry. The strategy involves building the core pyrimidine ring, followed by sequential functionalization to install the required chloro, methoxy, and methyl groups.

The overall workflow begins with the condensation of ethyl propionate and diethyl oxalate to form a key intermediate, which is then cyclized with urea to form the 5-methyluracil core. Subsequent chlorination and selective methoxylation yield the final product.

Caption: Proposed multi-step synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine.

Expertise in Action: Causality Behind Experimental Choices

-

Chlorination Step: The conversion of the di-hydroxy pyrimidine (uracil) to the di-chloro derivative is a standard and highly effective transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a chlorinating agent and a dehydrating agent, driving the reaction to completion under reflux conditions.[1]

-

Selective Methoxylation: The key to this synthesis is the selective substitution of the chlorine atom at the C4 position. The C4 position is more activated towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms. By carefully controlling the reaction temperature (starting at 0°C) and using one equivalent of sodium methoxide, the methoxy group can be installed with high regioselectivity.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine (Intermediate E)

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-Methyluracil (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic methods provides a complete picture of the molecular structure. The following are predicted data based on the known effects of the substituents on the pyrimidine core.[2][3][4]

| Technique | Predicted Observations |

| ¹H NMR | δ ~8.2-8.4 ppm (s, 1H, H-6), δ ~3.9-4.1 ppm (s, 3H, -OCH₃), δ ~2.2-2.4 ppm (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ ~170-172 ppm (C4-O), δ ~160-162 ppm (C2-Cl), δ ~158-160 ppm (C6), δ ~115-118 ppm (C5), δ ~55-57 ppm (-OCH₃), δ ~14-16 ppm (Ar-CH₃) |

| IR (cm⁻¹) | ~3050-3100 (Ar C-H), ~2950 (sp³ C-H), ~1550-1600 (C=N, C=C stretch), ~1250 (C-O stretch), ~750-800 (C-Cl stretch) |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 158. Isotope peak (M+2) at m/z 160 with ~33% intensity of M⁺, confirming the presence of one chlorine atom. |

Reactivity and Applications in Drug Development

2-Chloro-4-methoxy-5-methylpyrimidine is not merely an end-product but a versatile scaffold for building molecular diversity. Its primary value lies in the reactivity of the C2-chloro group, which serves as an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the systematic introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for screening against various biological targets, including kinases, GPCRs, and other enzymes.

Caption: Derivatization potential of the C2-Chloro group via SNAr reactions.

This strategic approach allows medicinal chemists to fine-tune properties such as:

-

Potency: By introducing moieties that form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.

-

Selectivity: By modifying substituents to favor binding to the desired target over off-targets.

-

ADME Properties: By adding polar groups to improve solubility or modifying lipophilicity to enhance permeability.

Safety, Handling, and Storage

As with all halogenated heterocyclic compounds, proper laboratory safety protocols must be strictly followed. The information below is based on general safety data for chloropyrimidine derivatives.[5][6][7][8]

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product. |

| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is required.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-methoxy-5-methylpyrimidine represents a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. While not yet a common catalog item, its logical and robust synthesis from readily available precursors makes it an accessible and valuable tool. The compound's true strength lies in its capacity for controlled, selective functionalization, empowering medicinal chemists to systematically explore chemical space and optimize lead compounds with precision. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively deploy this versatile scaffold in their research and development endeavors.

References

-

IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

-

Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 62(11), 2340-2347. Retrieved December 31, 2025, from [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Lead Research Chemicals. Retrieved December 31, 2025, from [Link]

-

Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. (2022). National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-methoxy-5-methylpyrimidine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of reactive and modifiable functional groups—a chloro substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—renders it an exceptionally versatile intermediate for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive, scientifically-grounded exploration of a reliable and efficient two-step synthesis of this compound, commencing from the readily available starting material, 5-methyluracil (thymine). Designed for researchers, chemists, and drug development professionals, this document elucidates not only the procedural steps but also the underlying chemical principles, mechanistic insights, and critical parameters that govern the success of the synthesis, ensuring both reproducibility and a deep understanding of the process.

Strategic Approach: A Two-Step Synthesis from 5-Methyluracil

The is most effectively achieved through a two-step reaction sequence that prioritizes efficiency, selectivity, and the use of accessible starting materials. The chosen strategy begins with the conversion of 5-methyluracil to an activated dichloro-intermediate, followed by a selective nucleophilic substitution to install the methoxy group.

The core logic of this pathway is as follows:

-

Chlorination: 5-Methyluracil, which exists in a stable lactam-lactim tautomeric equilibrium, is first converted to 2,4-Dichloro-5-methylpyrimidine. This transformation replaces the hydroxyl groups of the lactim tautomer with chlorine atoms, creating highly reactive sites for subsequent functionalization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this dehydrative chlorination.[2][3][4]

-

Selective Methoxylation: The resulting 2,4-dichloro intermediate undergoes a selective nucleophilic aromatic substitution (SNAr) with sodium methoxide. The chlorine atom at the C4 position is inherently more reactive than the one at C2, allowing for a controlled, regioselective introduction of the methoxy group to yield the target compound.[5]

This strategic approach is visualized in the overall synthesis workflow below.

Caption: Mechanism of chlorination with POCl₃.

Experimental Protocol

Materials:

-

5-Methyluracil (Thymine)

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃) or Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 5-methyluracil (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approx. 5-7 eq) to the flask in a fume hood. The excess POCl₃ will act as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [2]4. Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and releases HCl gas; perform in an efficient fume hood.

-

Extraction: Once the quenching is complete and the mixture has reached room temperature, transfer it to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x volume of the aqueous layer). [2]6. Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The product, 2,4-dichloro-5-methylpyrimidine, is often obtained as a yellow crystalline solid of sufficient purity for the next step. [2]If further purification is needed, it can be achieved by recrystallization or column chromatography.

Field-Proven Insights & Causality

-

Excess POCl₃: Using phosphorus oxychloride in excess serves a dual purpose: it acts as the chlorinating reagent and as a solvent, ensuring the reactants are fully dissolved and can react efficiently at the reflux temperature.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the chlorination to proceed at a reasonable rate.

-

Controlled Quenching: The slow addition of the reaction mixture to ice is critical for safety. POCl₃ reacts violently with water in a highly exothermic reaction. Ice helps to dissipate the heat generated, preventing boiling and splashing of the corrosive mixture.

-

Acid Scrubber: The reaction generates significant amounts of HCl gas. A base trap (e.g., NaOH solution) is essential to neutralize the acidic gas before it is released into the atmosphere.

Step 2: Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

Principle and Mechanism

This step involves a regioselective nucleophilic aromatic substitution (SNAr). The two chlorine atoms on the pyrimidine ring have different reactivities. The C4-Cl bond is more polarized and susceptible to nucleophilic attack than the C2-Cl bond, a phenomenon amplified by the electron-donating methyl group at C5. This difference allows for the selective replacement of the C4 chlorine by the methoxide ion (⁻OCH₃) from sodium methoxide.

Caption: Mechanism of selective methoxylation.

Experimental Protocol

Materials:

-

2,4-Dichloro-5-methylpyrimidine

-

Sodium methoxide (NaOCH₃)

-

Anhydrous Methanol (CH₃OH)

-

Diethyl ether or Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol.

-

Cooling: Cool the solution in an ice bath to 0-5 °C.

-

Nucleophile Addition: Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the cooled reaction mixture. Maintaining a low temperature is crucial for selectivity.

-

Reaction: Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding water. Most of the methanol can be removed under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The final product, 2-Chloro-4-methoxy-5-methylpyrimidine, can be purified by recrystallization or silica gel column chromatography to achieve high purity.

Field-Proven Insights & Causality

-

Temperature Control: The key to achieving high regioselectivity is strict temperature control. Running the reaction at low temperatures (0-5 °C) kinetically favors the substitution at the more reactive C4 position. Allowing the reaction to proceed at higher temperatures increases the rate of the competing reaction at C2 and the formation of the di-substituted by-product.

-

Stoichiometry: Using a slight excess of sodium methoxide ensures complete conversion of the starting material, but a large excess should be avoided as it can promote di-substitution.

-

Anhydrous Conditions: The use of anhydrous methanol is important because sodium methoxide is a strong base and is sensitive to water. The presence of water could lead to side reactions, such as the formation of the corresponding hydroxypyrimidine.

Data Summary & Characterization

The following table summarizes the key parameters and expected outcomes for the synthesis.

| Parameter | Step 1: 2,4-Dichloro-5-methylpyrimidine | Step 2: 2-Chloro-4-methoxy-5-methylpyrimidine |

| Starting Material | 5-Methyluracil | 2,4-Dichloro-5-methylpyrimidine |

| Key Reagents | Phosphorus oxychloride (POCl₃) | Sodium methoxide (NaOCH₃), Methanol (CH₃OH) |

| Reaction Type | Dehydrative Chlorination | Nucleophilic Aromatic Substitution (SNAr) |

| Typical Conditions | Reflux (~110 °C), 3-4 hours | 0 °C to Room Temperature, 3-6 hours |

| Typical Yield | 45-55% | 70-85% |

| Appearance | Yellow crystalline solid | White to off-white solid |

| ¹H NMR (CDCl₃) | δ 8.35 (s, 1H), 2.39 (s, 3H) [2] | δ 8.2 (s, 1H), 4.0 (s, 3H), 2.2 (s, 3H) (Predicted) |

| ¹³C NMR (CDCl₃) | δ 162.5, 160.0, 158.2, 129.1, 15.8 [2] | (Predicted values would be used for confirmation) |

Mandatory Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.

-

Sodium Methoxide (NaOCH₃): Corrosive and flammable solid. Reacts with water to form flammable methanol and corrosive sodium hydroxide. Handle under an inert atmosphere (nitrogen or argon) and away from sources of ignition.

-

General Precautions: Ensure proper ventilation. Have appropriate spill kits and emergency quenching materials (e.g., sodium bicarbonate for acid spills) readily available.

Conclusion

The from 5-methyluracil is a robust and reliable two-step process that is well-documented in the chemical literature. By carefully controlling reaction parameters, particularly temperature during the methoxylation step, high yields and excellent regioselectivity can be achieved. This guide provides the necessary procedural details and mechanistic understanding for researchers to successfully and safely prepare this valuable intermediate, paving the way for its application in the synthesis of novel therapeutic agents and other advanced materials.

References

-

Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: researchgate.net URL: [Link]

-

Title: Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis Source: bltlchem.com URL: [Link]

-

Title: Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti Source: PubMed URL: [Link]

-

Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: National Institutes of Health (NIH) URL: [Link]

- Title: Process for the preparation of chloropyrimidines Source: Google Patents URL

-

Title: Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... Source: ResearchGate URL: [Link]

-

Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

Sources

- 1. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dichloro-5-methylpyrimidine | 1780-31-0 [chemicalbook.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Pyrimidine Core in Medicinal Chemistry

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-4-methoxy-5-methylpyrimidine is characterized by a pyrimidine ring substituted with a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₆H₇ClN₂O | Based on the chemical structure. |

| Molecular Weight | 158.59 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid | Based on analogous compounds like 2-Chloro-4-methylpyrimidine.[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from the nonpolar nature of the molecule and data on similar compounds. |

Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

The synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine is best approached through a two-step process starting from the readily available 2,4-dihydroxy-5-methylpyrimidine (thymine). The key intermediate is 2,4-dichloro-5-methylpyrimidine, which is then selectively methoxylated.

Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine

The conversion of 2,4-dihydroxy-5-methylpyrimidine to 2,4-dichloro-5-methylpyrimidine is a standard chlorination reaction, typically employing phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Synthesis of 2,4-Dichloro-5-methylpyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dihydroxy-5-methylpyrimidine (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq).

-

Addition of Base (Optional but Recommended): A tertiary amine base such as N,N-dimethylaniline or triethylamine (1.0-1.2 eq) can be added to neutralize the HCl generated during the reaction and accelerate the process.[4]

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess phosphorus oxychloride.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2,4-dichloro-5-methylpyrimidine.

Step 2: Selective Methoxylation to 2-Chloro-4-methoxy-5-methylpyrimidine

The crucial step in the synthesis is the selective nucleophilic aromatic substitution (SNAr) of one chloro group with a methoxy group. In 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.[6][7][8] This differential reactivity allows for the regioselective synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Chloro-4-methoxy-5-methylpyrimidine

-

Preparation of Nucleophile: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol.

-

Reaction Setup: Dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol and cool the solution to 0-5 °C in an ice bath.

-

Nucleophilic Substitution: Slowly add the sodium methoxide solution to the solution of 2,4-dichloro-5-methylpyrimidine.

-

Reaction Monitoring: Allow the reaction to stir at low temperature and gradually warm to room temperature. Monitor the reaction progress by TLC or HPLC to ensure the selective formation of the mono-substituted product and minimize the formation of the di-substituted by-product.

-

Work-up: Once the reaction is complete, quench by adding water.

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-Chloro-4-methoxy-5-methylpyrimidine.

Caption: Synthetic workflow for 2-Chloro-4-methoxy-5-methylpyrimidine.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - A singlet for the methyl protons (C₅-CH₃) around δ 2.2-2.4 ppm. - A singlet for the methoxy protons (O-CH₃) around δ 3.9-4.1 ppm. - A singlet for the pyrimidine proton (C₆-H) around δ 8.2-8.4 ppm. |

| ¹³C NMR | - A signal for the methyl carbon around δ 15-20 ppm. - A signal for the methoxy carbon around δ 55-60 ppm. - Signals for the pyrimidine ring carbons in the range of δ 110-170 ppm. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 158 and an M+2 peak at m/z 160 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. - Fragmentation may involve the loss of a methyl radical, a methoxy radical, or a chlorine atom. |

| IR Spectroscopy | - C-H stretching vibrations for the methyl and methoxy groups around 2850-3000 cm⁻¹. - C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region. - C-O stretching of the methoxy group around 1050-1250 cm⁻¹. - C-Cl stretching vibration in the fingerprint region. |

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Chloro-4-methoxy-5-methylpyrimidine is dominated by the chloro substituent at the 2-position, which is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group at the 2-position provides a handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in drug synthesis.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyrimidine ring and a variety of aryl or heteroaryl boronic acids. This is a powerful method for constructing biaryl structures commonly found in kinase inhibitors.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the chloropyrimidine with a primary or secondary amine. This is a key step in the synthesis of many drug candidates, as the amino-pyrimidine scaffold is a common pharmacophore.

Caption: Key cross-coupling reactions of 2-Chloro-4-methoxy-5-methylpyrimidine.

Applications in Drug Discovery and Development

Substituted pyrimidines are integral to a wide range of pharmaceuticals.[1] The 2-Chloro-4-methoxy-5-methylpyrimidine scaffold is a valuable starting material for the synthesis of compounds targeting various diseases.

-

Kinase Inhibitors: Many kinase inhibitors feature a 2-aminopyrimidine core, which can be readily synthesized from 2-chloropyrimidines via Buchwald-Hartwig amination. These inhibitors are crucial in oncology for targeting kinases that are dysregulated in cancer cells.

-

Antiviral and Antibacterial Agents: The pyrimidine nucleus is present in several antiviral and antibacterial drugs. The functional groups on 2-Chloro-4-methoxy-5-methylpyrimidine allow for the introduction of various side chains to optimize the pharmacological properties of new drug candidates.

-

Central Nervous System (CNS) Agents: Pyrimidine derivatives have also been explored for their activity on CNS targets.[2]

Safety and Handling

While a specific safety data sheet (SDS) for 2-Chloro-4-methoxy-5-methylpyrimidine is not available, the handling precautions can be inferred from related chloropyrimidine compounds.[3]

-

Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-4-methoxy-5-methylpyrimidine is a versatile and valuable building block for the synthesis of complex heterocyclic compounds with potential applications in drug discovery. Its synthesis from readily available starting materials is straightforward, and its reactivity, particularly at the 2-position, allows for a wide range of derivatization through modern cross-coupling methodologies. For researchers and drug development professionals, understanding the synthesis and reactivity of this and related pyrimidine intermediates is key to unlocking new therapeutic possibilities.

References

-

The Role of Pyrimidine Derivatives in Modern Pharmaceuticals. (n.d.). Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). NIH. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH. Retrieved from [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (n.d.). American Chemical Society. Retrieved from [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

2-CHLORO-5-METHYLPYRIMIDINE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

-

2-Chloro-5-methoxy-4-methylpyrimidine. (n.d.). Appretech Scientific Limited. Retrieved from [Link]

-

2-Chloro-4-ethoxy-5-methylpyrimidine. (n.d.). Chemsrc. Retrieved from [Link]

-

2-Chloro-4-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloro-4-methoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-methylpyrimidine 97 13036-57-2 [sigmaaldrich.com]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-4-methoxy-5-methylpyrimidine molecular weight

An In-Depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine and its Role as a Pharmaceutical Intermediate

Abstract

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This technical guide provides an in-depth analysis of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic building block with significant potential in drug discovery. We will explore its physicochemical properties, outline robust synthetic and analytical methodologies, and discuss its application as a versatile intermediate in the development of targeted therapeutics. Due to the specificity of publicly available data, this guide will also draw upon established protocols and properties of closely related analogs, such as 2-chloro-4-methoxypyrimidine and 2-chloro-4-methylpyrimidine, to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged structure in drug discovery, renowned for its presence in biologically fundamental molecules like nucleobases as well as a multitude of approved drugs. Its nitrogen-containing heterocyclic structure offers a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.

The strategic functionalization of the pyrimidine core is critical to modulating its pharmacological profile. Halogens, particularly chlorine, serve as excellent leaving groups for nucleophilic substitution reactions, enabling the facile introduction of diverse functionalities. Concurrently, alkoxy groups like methoxy substituents can profoundly influence a molecule's solubility, lipophilicity, and interactions with protein binding pockets.[1][2]

2-Chloro-4-methoxy-5-methylpyrimidine represents a confluence of these key features. The chlorine at the C2 position is an active site for synthetic elaboration, while the methoxy and methyl groups at the C4 and C5 positions, respectively, provide means to fine-tune steric and electronic properties. This makes the compound and its isomers valuable starting materials for constructing complex molecular architectures designed to target specific biological pathways in areas such as oncology and infectious disease.[3]

Physicochemical and Structural Properties

Accurate characterization of a chemical intermediate is paramount for its effective use in multi-step synthesis. The table below summarizes the key physicochemical properties of 2-Chloro-4-methoxy-5-methylpyrimidine and its closely related, well-documented analogs. The molecular weight for the title compound is calculated based on its formula, as specific experimental data is sparse; data for its isomer, 2-Chloro-5-methoxy-4-methylpyrimidine, is provided for reference.

| Property | 2-Chloro-4-methoxy-5-methylpyrimidine | 2-Chloro-5-methoxy-4-methylpyrimidine | 2-Chloro-4-methoxypyrimidine | 2-Chloro-4-methylpyrimidine |

| CAS Number | Not available | 1245506-61-9[4][5] | 22536-63-6[6] | 13036-57-2[7] |

| Molecular Formula | C₆H₇ClN₂O | C₆H₇ClN₂O[4] | C₅H₅ClN₂O[6] | C₅H₅ClN₂[7] |

| Molecular Weight | 158.59 g/mol (Calculated) | 158.58 g/mol [4] | 144.56 g/mol [6] | 128.56 g/mol [7] |

| Physical State | Solid (Predicted) | Not available | Not available | Off-white to Brown Solid[8] |

| Melting Point | Not available | Not available | Not available | 51 - 56 °C[8] |

| Boiling Point | Not available | Not available | Not available | 91 - 93 °C (at 15 mmHg)[8] |

Synthesis and Purification Protocols

The synthesis of substituted chloropyrimidines often involves the chlorination of a pyrimidine-dione precursor or the selective modification of a polychlorinated pyrimidine. The causality behind these routes lies in the robust reactivity of phosphorus oxychloride (POCl₃) for converting hydroxyl groups to chlorides and the ability to perform selective reactions like reductive dehalogenation.

Below is a validated, step-by-step protocol for the synthesis of 2-chloro-4-methylpyrimidine, a close analog that illustrates a common and effective synthetic strategy adaptable for similar structures.[9]

Protocol: Synthesis of 2-Chloro-4-methylpyrimidine via Reductive Dehalogenation

Rationale: This protocol demonstrates the selective removal of a chlorine atom from a dichlorinated precursor. Zinc powder acts as the reducing agent, and a catalytic amount of iodine is used to activate the zinc surface and initiate the reaction. The solvent system of ethanol and water is chosen for its ability to dissolve the starting material and facilitate the reductive process.

Materials:

-

2,6-dichloro-4-methylpyrimidine (1.0 eq)

-

Zinc powder (2.0 eq)[9]

-

Iodine (0.01 eq)[9]

-

Ethanol (EtOH)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloro-4-methylpyrimidine (e.g., 50.0 g, 0.31 mol), 250 mL of ethanol, and 250 mL of water.[9]

-

Addition of Reagents: While stirring vigorously, sequentially add zinc powder (41 g, 0.63 mol) and iodine (0.78 g, 3.08 mmol).[9]

-

Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove excess zinc and inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous solution with dichloromethane (3 x 150 mL).[9]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9] The resulting residue can be purified by silica gel column chromatography using a hexane/DCM solvent gradient to yield the final product as a white solid.[9]

Caption: Synthetic workflow for 2-Chloro-4-methylpyrimidine.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of synthesized intermediates. The self-validating system described below ensures that data from orthogonal methods are consistent, confirming the integrity of the material before its use in downstream applications.

Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing information on the number and environment of proton and carbon atoms. For 2-chloro-4-methylpyrimidine, the proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methyl group protons.[9]

-

Mass Spectrometry (MS): Typically coupled with Gas (GC-MS) or Liquid (LC-MS) Chromatography, this technique confirms the molecular weight of the compound and provides fragmentation patterns that can further support structural elucidation.[10] The presence of chlorine results in a characteristic M+2 isotopic pattern that is a key diagnostic feature.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

Caption: Logical workflow for analytical characterization.

Applications in Drug Discovery and Development

The true value of 2-Chloro-4-methoxy-5-methylpyrimidine lies in its role as a versatile synthon. The C2-chloro group is the primary reactive handle, susceptible to nucleophilic aromatic substitution (SₙAr) with a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone of library synthesis and lead optimization campaigns.

Case Example: Kinase Inhibitors in Oncology The pyrimidine scaffold is prevalent in kinase inhibitors. For instance, complex molecules built upon a substituted chloropyrimidine core have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), which are key targets in non-small cell lung cancer (NSCLC).[11] In the synthesis of such inhibitors, a molecule like 2-Chloro-4-methoxy-5-methylpyrimidine could serve as the central scaffold, with the C2-chloro position being displaced by a primary amine of a complex side chain to forge a critical carbon-nitrogen bond, locking the pharmacophore in place.

Caption: Role as a building block in drug development.

Safety, Handling, and Storage

-

Hazards: Related chloropyrimidines are classified as harmful if swallowed or inhaled and can cause serious skin and eye irritation.[8][12] They may also cause respiratory irritation.[8][12]

-

Handling:

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[13]

-

Skin: Wash off with soap and plenty of water.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

Ingestion: Rinse mouth with water and seek immediate medical help.[12][13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

Conclusion

2-Chloro-4-methoxy-5-methylpyrimidine stands as a valuable and highly versatile chemical intermediate for the pharmaceutical industry. Its strategically placed functional groups—a reactive chlorine atom and modulating methoxy and methyl groups—provide a robust platform for the synthesis of complex, biologically active molecules. Through the application of established synthetic protocols, rigorous analytical characterization, and safe handling practices as outlined in this guide, researchers can effectively leverage this and related pyrimidine scaffolds to accelerate the discovery and development of next-generation therapeutics.

References

- 2-Chloro-5-methoxy-4-methylpyrimidine - Appretech Scientific Limited. Appretech Scientific Limited.

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Guidechem.

- 2-chloro-5-fluoro-4-methoxypyrimidine - Safety D

- A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-4-methoxy-1,3,5-triazine Deriv

- 2-Chloro-5-methylpyrimidine SDS, 22536-61-4 Safety D

- 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935.

- 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607.

- SAFETY DATA SHEET for 2-Chloro-4-methylpyrimidine. Thermo Fisher Scientific.

- SAFETY DATA SHEET for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. Thermo Fisher Scientific.

- 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

- Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... European Journal of Medicinal Chemistry via PubMed.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.

- 2-Chloro-4-methoxy-5-methylpyrimidine. MySkinRecipes.

- 2-Chloro-5-methoxy-4-methylpyrimidine. Sigma-Aldrich.

Sources

- 1. drughunter.com [drughunter.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-Chloro-4-methoxy-5-methylpyrimidine [myskinrecipes.com]

- 4. appretech.com [appretech.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-Chloro-4-methoxypyrimidine | C5H5ClN2O | CID 588935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-methylpyrimidine | C5H5ClN2 | CID 11629607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-methoxy-5-methylpyrimidine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its structural and chemical properties, plausible synthetic routes, reactivity, and its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a foundational resource for researchers leveraging substituted pyrimidines in their discovery programs.

The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold and a cornerstone of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[1] In medicinal chemistry, pyrimidine derivatives are recognized as a "privileged structure," owing to their remarkable versatility and presence in a wide array of therapeutic agents.[2] Their ability to engage in various biological interactions has led to their successful application in developing treatments for cancer, viral infections, inflammatory conditions, and central nervous system disorders.[2][3][4][5] The strategic functionalization of the pyrimidine core with substituents like chloro, methoxy, and methyl groups allows for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[6]

Physicochemical and Structural Properties

The formal IUPAC name for the topic compound is 2-Chloro-4-methoxy-5-methylpyrimidine . Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position.

| Property | Predicted Value / Information | Source |

| IUPAC Name | 2-Chloro-4-methoxy-5-methylpyrimidine | - |

| Molecular Formula | C₆H₇ClN₂O | - |

| Molecular Weight | 158.59 g/mol | - |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols | Inferred |

Synthesis and Manufacturing

A potential starting point could be the condensation of a suitable three-carbon precursor with urea or a related amidine, followed by functional group interconversions. A more direct approach, however, would be to start from a pre-existing pyrimidine scaffold, such as 2,4-dichloro-5-methylpyrimidine, and perform a selective nucleophilic substitution.

Experimental Protocol: Proposed Synthesis

Step 1: Selective Methoxylation of 2,4-dichloro-5-methylpyrimidine

-

To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise over 30 minutes.

-

Allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position, which should favor the desired regioselectivity.[7]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-4-methoxy-5-methylpyrimidine.

Caption: Proposed synthetic workflow for 2-Chloro-4-methoxy-5-methylpyrimidine.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-4-methoxy-5-methylpyrimidine is primarily dictated by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the chlorine atom. The chlorine at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[7]

The methoxy group at the 4-position and the methyl group at the 5-position are electron-donating groups, which can modulate the reactivity of the C2 position. The methoxy group, in particular, can influence the electronic properties of the molecule and may affect its binding affinity with biological targets.[6]

A key reaction for this molecule is the displacement of the 2-chloro substituent by various nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of 2-substituted pyrimidines. This versatility is a cornerstone of its utility in drug discovery.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Application in Drug Discovery and Development

2-Chloro-4-methoxy-5-methylpyrimidine is a valuable building block for the synthesis of compound libraries for high-throughput screening. Its strategic placement of functional groups allows for diversification at the 2-position, making it an ideal scaffold for structure-activity relationship (SAR) studies.[3] The pyrimidine core is a known pharmacophore that can be tailored to target a wide range of biological entities, including kinases, which are often dysregulated in diseases like cancer.[2]

Workflow for Library Synthesis

-

Scaffold Synthesis: Prepare the core molecule, 2-Chloro-4-methoxy-5-methylpyrimidine, as described in Section 3.

-

Diversification: React the scaffold with a library of nucleophiles (e.g., primary and secondary amines) under SNAr conditions. This can be performed in parallel synthesis format.

-

Purification: Purify the resulting products using automated chromatography systems.

-

Characterization and Screening: Confirm the structures of the synthesized compounds and submit them for biological screening against the target of interest.

Caption: Workflow for utilizing the scaffold in drug discovery.

Analytical Characterization

The structural confirmation of 2-Chloro-4-methoxy-5-methylpyrimidine and its derivatives would rely on standard analytical techniques. Below are the predicted spectroscopic data based on analogous structures.[8][9]

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic proton singlet (~8.0-8.5 ppm).- Methoxy group singlet (~3.9-4.1 ppm).- Methyl group singlet (~2.2-2.4 ppm). |

| ¹³C NMR | - Aromatic carbons in the range of ~110-170 ppm.- Methoxy carbon at ~55 ppm.- Methyl carbon at ~15-20 ppm. |

| IR Spectroscopy | - C=N and C=C stretching bands in the aromatic region (1400-1600 cm⁻¹).- C-O stretching for the methoxy group (~1050-1250 cm⁻¹).- C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight, showing a characteristic M/M+2 isotopic pattern for a chlorine-containing compound. |

Safety, Handling, and Storage

As with all chloropyrimidine derivatives, 2-Chloro-4-methoxy-5-methylpyrimidine should be handled with care in a well-ventilated area or a chemical fume hood.[10][11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[12]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[10]

Conclusion

2-Chloro-4-methoxy-5-methylpyrimidine represents a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for facile diversification, making it an ideal scaffold for the generation of compound libraries targeting a wide range of biological entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in the development of novel therapeutics.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. Retrieved from [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). IQMol. Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. (2025). Filo. Retrieved from [Link]

- Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

-

The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

-

Influence of methoxy- and nitro-substitutions in the aromatic ring on proton donation ability in hydrogen bond and on the amino group parameters of free and H-bonded molecules of 2-aminopyrimidine. (2008). ResearchGate. Retrieved from [Link]

-

Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (2025). ResearchGate. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Future Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of 5-methylsulfonylpyrimidines and their fused derivatives. (2025). ResearchGate. Retrieved from [Link]

- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (n.d.). Letters in Organic Chemistry. Retrieved from [Link]

- The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-methoxy-5-methylpyrimidine

This document provides a comprehensive technical overview of the spectroscopic data for 2-Chloro-4-methoxy-5-methylpyrimidine, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental spectra in the public domain for this specific molecule, this guide synthesizes predicted characteristics based on established spectroscopic principles and data from closely related structural analogs. The methodologies, interpretations, and data presented herein are designed to serve as a robust resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of pyrimidine derivatives.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the pyrimidine ring—a chloro group at the 2-position, a methoxy group at the 4-position, and a methyl group at the 5-position—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is critical for reaction monitoring, quality control, and structural confirmation. This guide will systematically dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles of the target molecule.

Caption: Molecular Structure of 2-Chloro-4-methoxy-5-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The predicted ¹H and ¹³C NMR spectra provide unambiguous information about the electronic environment of each proton and carbon atom.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to be simple and highly informative, showing three distinct signals corresponding to the aromatic proton, the methoxy group protons, and the methyl group protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Number of Protons |

| ~8.3 - 8.5 | Singlet (s) | H-6 (Aromatic) | 1H |

| ~4.0 - 4.2 | Singlet (s) | -OCH₃ (Methoxy) | 3H |

| ~2.2 - 2.4 | Singlet (s) | -CH₃ (Methyl) | 3H |

| Solvent: CDCl₃, Reference: TMS (δ 0.00) |

Expertise & Causality:

-

The lone aromatic proton at the C-6 position is expected to be the most deshielded due to the cumulative electron-withdrawing effects of the two ring nitrogens and the adjacent chloro group, placing its resonance in the downfield region (~8.4 ppm)[1].

-

The methoxy (-OCH₃) protons are adjacent to an oxygen atom, which deshields them, resulting in a characteristic singlet around 4.1 ppm.

-

The methyl (-CH₃) protons at C-5 are attached to the pyrimidine ring and are expected to resonate around 2.3 ppm, consistent with methyl groups on an aromatic system[1].

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165 - 170 | C-4 (Attached to -OCH₃) |

| ~160 - 163 | C-2 (Attached to -Cl) |

| ~157 - 160 | C-6 |

| ~115 - 120 | C-5 (Attached to -CH₃) |

| ~54 - 56 | -OCH₃ (Methoxy Carbon) |

| ~15 - 18 | -CH₃ (Methyl Carbon) |

| Solvent: CDCl₃ |

Expertise & Causality:

-

Carbons directly attached to heteroatoms (O, N, Cl) are significantly deshielded. C-4, bonded to the electronegative oxygen of the methoxy group, is predicted to have the largest chemical shift[2]. C-2, bonded to chlorine and flanked by two nitrogens, will also be strongly deshielded.

-

The aromatic C-6, being a methine carbon in a heteroaromatic ring, will appear further downfield than the quaternary C-5.

-

The aliphatic carbons of the methoxy and methyl groups will resonate in the upfield region, with the methoxy carbon appearing further downfield due to the direct attachment to oxygen[2].

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy of the obtained data.

-

Sample Preparation: Dissolve 10-15 mg of 2-Chloro-4-methoxy-5-methylpyrimidine in approximately 0.7 mL of deuterated chloroform (CDCl₃). To ensure accurate chemical shift referencing, use CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: Bruker Avance 400 (or equivalent) operating at 400 MHz.

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1 second.

-

Scans: 16 accumulated scans to achieve a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument, operating at 100 MHz for ¹³C.

-

Pulse Sequence: Proton-decoupled (zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay: 2 seconds.

-

Scans: 1024 accumulated scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: A generalized workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of a chlorine atom.